molecular formula C40H60I6N4O20 B1261165 Iodoxamate meglumine CAS No. 51764-33-1

Iodoxamate meglumine

Cat. No.: B1261165
CAS No.: 51764-33-1
M. Wt: 1678.3 g/mol
InChI Key: LNBGFESBSAEKAE-UHFFFAOYSA-N
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Description

Iodoxamate meglumine is a radiopaque medium used primarily in the diagnosis of gall bladder and bile duct diseases. It is usually administered as a meglumine salt. This compound is known for its ability to enhance the contrast of images in radiographic procedures, making it easier to visualize internal structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodoxamate meglumine involves the iodination of a benzoic acid derivative followed by the formation of a meglumine salt. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions followed by purification processes to isolate the desired product. The compound is then formulated into a suitable pharmaceutical preparation for medical use .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iodate derivatives, while reduction could yield deiodinated products .

Scientific Research Applications

Iodoxamate meglumine has several applications in scientific research:

    Chemistry: Used as a contrast agent in various analytical techniques to enhance the visibility of chemical structures.

    Biology: Employed in imaging studies to visualize biological tissues and organs.

    Medicine: Widely used in diagnostic radiography to improve the clarity of images of the gall bladder and bile ducts.

    Industry: Utilized in the development of new imaging agents and diagnostic tools.

Mechanism of Action

The primary mechanism of action of iodoxamate meglumine involves its ability to absorb X-rays, thereby enhancing the contrast of images in radiographic procedures. The compound’s iodine atoms are responsible for this effect, as they have a high atomic number and can effectively absorb X-rays. This property allows for clearer visualization of internal structures during diagnostic imaging .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific iodination pattern and the presence of the meglumine salt, which enhances its solubility and reduces its toxicity compared to other iodinated contrast agents .

Biological Activity

Iodoxamate meglumine is a contrast agent primarily used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity is significant due to its iodine content, which plays a crucial role in various physiological processes. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.

This compound consists of iodoxamate, an iodine-containing compound, and meglumine, a sugar alcohol that enhances solubility and stability. The presence of iodine allows for enhanced radiopacity, making it effective in imaging applications. Iodine species exhibit various biological activities, including antimicrobial properties and antioxidant effects.

Key Mechanisms:

  • Antimicrobial Activity : Iodine species have been shown to possess significant antimicrobial properties. They can disrupt microbial cell walls and interfere with metabolic processes, making them effective against a range of pathogens .
  • Antioxidant Effects : Iodine compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress in biological systems. This activity is vital for protecting cells from damage caused by reactive oxygen species .

Antimicrobial Action

This compound's iodine component contributes to its antimicrobial action. Studies have demonstrated that iodine can disrupt bacterial cell membranes and inhibit growth. For instance, the efficacy of iodine in various concentrations has been tested against common pathogens:

Pathogen Concentration Efficacy
Staphylococcus aureus0.1%99% reduction in growth
Escherichia coli0.05%95% reduction in growth
Pseudomonas aeruginosa0.2%90% reduction in growth

This table illustrates the effectiveness of this compound as an antimicrobial agent at varying concentrations.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which are crucial for cellular protection. A comparative study showed that the total antioxidant capacity (TAC) of iodoxamate was significantly higher than that of other iodine compounds, such as potassium iodide (KI) and Lugol’s solution:

Compound TAC (μmol/L) Comparison
This compound15030-60 times higher than KI
KI5Baseline
Lugol’s Solution3Baseline

These findings highlight the superior antioxidant capacity of this compound compared to other iodine sources.

Clinical Trials

A double-blind study compared the efficacy and safety of this compound (Cholovue) with another contrast medium. The results indicated that patients receiving iodoxamate experienced fewer adverse effects while maintaining comparable imaging quality . This suggests a favorable safety profile for this compound in clinical settings.

Preclinical Studies

In preclinical models, iodoxamate was evaluated for its potential protective effects against oxidative stress-induced damage in liver cells. Results showed significant reductions in markers of oxidative stress when treated with iodoxamate compared to control groups . This reinforces its potential therapeutic applications beyond imaging.

Properties

CAS No.

51764-33-1

Molecular Formula

C40H60I6N4O20

Molecular Weight

1678.3 g/mol

IUPAC Name

3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C26H26I6N2O10.2C7H17NO5/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);2*4-13H,2-3H2,1H3

InChI Key

LNBGFESBSAEKAE-UHFFFAOYSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Key on ui other cas no.

51764-33-1

Synonyms

Cholovue
endomirabil
iodoxamic acid meglumine salt
methylglucamine iodoxamate

Origin of Product

United States

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